Cas no 2138285-68-2 (Spiro[2.3]hexane-5-carboximidamide)
![Spiro[2.3]hexane-5-carboximidamide structure](https://ja.kuujia.com/scimg/cas/2138285-68-2x500.png)
Spiro[2.3]hexane-5-carboximidamide 化学的及び物理的性質
名前と識別子
-
- Spiro[2.3]hexane-5-carboximidamide
-
- インチ: 1S/C7H12N2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H3,8,9)
- InChIKey: QCLQEHUGFBNDOA-UHFFFAOYSA-N
- SMILES: C1C2(CC(C(N)=N)C2)C1
Spiro[2.3]hexane-5-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359838-1.0g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359838-0.1g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 0.1g |
$1484.0 | 2023-03-07 | ||
Enamine | EN300-359838-5.0g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 5.0g |
$4890.0 | 2023-03-07 | ||
Enamine | EN300-359838-0.25g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 0.25g |
$1551.0 | 2023-03-07 | ||
Enamine | EN300-359838-0.5g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 0.5g |
$1619.0 | 2023-03-07 | ||
Enamine | EN300-359838-10.0g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 10.0g |
$7250.0 | 2023-03-07 | ||
Enamine | EN300-359838-0.05g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 0.05g |
$1417.0 | 2023-03-07 | ||
Enamine | EN300-359838-2.5g |
spiro[2.3]hexane-5-carboximidamide |
2138285-68-2 | 2.5g |
$3304.0 | 2023-03-07 |
Spiro[2.3]hexane-5-carboximidamide 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
Spiro[2.3]hexane-5-carboximidamideに関する追加情報
Introduction to Spiro[2.3]hexane-5-carboximidamide (CAS No. 2138285-68-2)
Spiro[2.3]hexane-5-carboximidamide, a compound with the chemical identifier CAS No. 2138285-68-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This spirocyclic imidamide derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The spirocyclic core, characterized by a rigid bicyclic system, contributes to enhanced metabolic stability and binding affinity, making it an attractive scaffold for drug development.
The compound's structure, featuring a hexane bridge connected to an imidamide moiety, imparts distinct electronic and steric properties that influence its interactions with biological targets. Recent studies have highlighted the potential of Spiro[2.3]hexane-5-carboximidamide as a lead compound in the design of novel therapeutic agents. Its molecular framework suggests utility in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding.
In the realm of drug discovery, the spirocyclic architecture of Spiro[2.3]hexane-5-carboximidamide offers several advantages over traditional linear or cyclic compounds. The rigidity of the spirobicyclic system reduces conformational flexibility, which can lead to improved pharmacokinetic profiles. Additionally, the presence of the imidamide group provides a versatile site for further chemical modification, enabling the synthesis of analogs with tailored biological activities.
Recent research has demonstrated the compound's efficacy in preclinical models as an inhibitor of specific enzymes implicated in inflammatory and neurodegenerative diseases. The spirocyclic core interacts selectively with target proteins, minimizing off-target effects and enhancing therapeutic specificity. This selectivity is crucial for developing drugs with improved safety profiles and reduced side effects.
The synthesis of Spiro[2.3]hexane-5-carboximidamide involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the spirobicyclic system with high enantioselectivity. These techniques ensure that the final product exhibits optimal stereochemical purity, which is essential for biological activity.
One of the most compelling aspects of Spiro[2.3]hexane-5-carboximidamide is its potential application in addressing unmet medical needs. The compound's unique structural features make it a valuable tool for exploring new therapeutic strategies. For instance, its ability to modulate enzyme activity has opened avenues for developing treatments against metabolic disorders and infectious diseases. Furthermore, its compatibility with structure-based drug design approaches allows for rational optimization of lead compounds into potent therapeutic agents.
The pharmacological profile of Spiro[2.3]hexane-5-carboximidamide has been extensively evaluated in vitro and in vivo. Initial studies have revealed promising results in terms of efficacy and safety, paving the way for further clinical investigation. The compound's ability to interact with biological targets at nanomolar concentrations underscores its potential as a drug candidate. Additionally, its favorable pharmacokinetic properties, such as good solubility and oral bioavailability, make it suitable for formulation into various dosage forms.
Future research directions include exploring the compound's mechanism of action in greater detail and identifying potential biomarkers that can predict response to treatment. By integrating computational modeling with experimental validation, researchers aim to elucidate how Spiro[2.3]hexane-5-carboximidamide interacts with biological targets at a molecular level. This knowledge will be instrumental in optimizing its therapeutic potential and developing next-generation drugs based on this scaffold.
The versatility of Spiro[2.3]hexane-5-carboximidamide as a chemical scaffold also extends to its use as a building block for libraries of diverse compounds. By employing combinatorial chemistry and high-throughput screening techniques, researchers can generate novel derivatives with enhanced biological activities. This approach accelerates the discovery process by allowing rapid assessment of large collections of compounds for therapeutic efficacy.
In conclusion, Spiro[2.3]hexane-5-carboximidamide represents a significant contribution to the field of medicinal chemistry and drug development. Its unique structural features, combined with promising biological activities, make it a valuable candidate for further investigation and commercialization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
2138285-68-2 (Spiro[2.3]hexane-5-carboximidamide) Related Products
- 2229496-21-1(3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione)
- 939-53-7(N-(2-Aminoethyl)nicotinamide)
- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)
- 1309963-10-7(2-Bromo-4-isopropyl-6-nitroaniline)
- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)
- 1261512-89-3(3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)
- 1073477-67-4(1,1,1,7,7,7-hexafluoroheptan-4-amine)
- 1804939-11-4(Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate)
- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)
- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)




